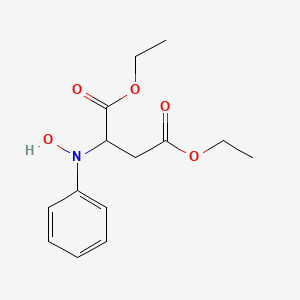
DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester is a chemical compound with a complex structure that includes an aspartic acid backbone, a phenyl group, and diethyl ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester typically involves the esterification of DL-Aspartic acid with diethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The phenyl group is introduced through a subsequent reaction involving phenylhydrazine and an oxidizing agent to form the N-hydroxy-N-phenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted esters.
Scientific Research Applications
DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group and N-hydroxy functionality play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The ester groups facilitate the compound’s transport across cell membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- DL-Aspartic acid, N-hydroxy-N-phenyl-, methyl ester
- DL-Aspartic acid, N-hydroxy-N-phenyl-, ethyl ester
- DL-Aspartic acid, N-hydroxy-N-phenyl-, propyl ester
Uniqueness
DL-Aspartic acid, N-hydroxy-N-phenyl-, diethyl ester is unique due to its specific ester groups, which influence its solubility, reactivity, and bioavailability. Compared to its methyl and ethyl counterparts, the diethyl ester variant may exhibit different pharmacokinetic properties, making it suitable for specific applications.
Properties
CAS No. |
146328-29-2 |
|---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
diethyl 2-(N-hydroxyanilino)butanedioate |
InChI |
InChI=1S/C14H19NO5/c1-3-19-13(16)10-12(14(17)20-4-2)15(18)11-8-6-5-7-9-11/h5-9,12,18H,3-4,10H2,1-2H3 |
InChI Key |
ONUVYIXTUIPGBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















